Ethyl acetate-d8

Catalog No.
S1489226
CAS No.
117121-81-0
M.F
C4H8O2
M. Wt
96.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl acetate-d8

CAS Number

117121-81-0

Product Name

Ethyl acetate-d8

IUPAC Name

1,1,2,2,2-pentadeuterioethyl 2,2,2-trideuterioacetate

Molecular Formula

C4H8O2

Molecular Weight

96.15 g/mol

InChI

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i1D3,2D3,3D2

InChI Key

XEKOWRVHYACXOJ-AUOAYUKBSA-N

SMILES

CCOC(=O)C

Canonical SMILES

CCOC(=O)C

Isomeric SMILES

[2H]C([2H])([2H])C(=O)OC([2H])([2H])C([2H])([2H])[2H]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Deuterated Solvent: Ethyl acetate-d8 is a valuable deuterated solvent for NMR spectroscopy [, ]. The presence of deuterium (d), an isotope of hydrogen, in the molecule helps to "lock" the signal from the solvent itself, allowing researchers to clearly observe the signals of interest from the sample being studied [, ]. This is crucial for obtaining high-quality NMR spectra.
  • Solubility: Ethyl acetate-d8 has good solubility properties for a wide range of organic compounds, making it a versatile solvent for various NMR analyses [, ].

Studying Metabolism:

  • Metabolic Tracer: Due to its specific isotopic composition, ethyl acetate-d8 can be used as a metabolic tracer to investigate the metabolism of ethyl acetate in different organisms and tissues []. By tracking the incorporation of deuterium into different metabolites, researchers can gain insights into the pathways and mechanisms involved in the breakdown and utilization of ethyl acetate [].

Analysis of Volatile Compounds:

  • Internal Standard: Ethyl acetate-d8 can serve as an internal standard for quantitative analysis of volatile compounds, such as those present in extra virgin olive oil (EVOO) []. Its known concentration and distinct NMR signals allow researchers to accurately measure the abundance of other volatile components in the sample by comparing their signal intensities with the internal standard [].

Origin and Significance


Molecular Structure Analysis

Ethyl acetate-d8 possesses the same basic structure as ethyl acetate, featuring an ester functional group (C=O-O-C) with an ethyl group (CH₃CH₂) attached to the oxygen and a deuterated acetic acid group (CD₃COOH) bound to the carbonyl carbon [, ]. The key feature is the presence of eight deuterium atoms. Three deuteriums replace the hydrogens on the methyl group (CD₃) of the acetic acid moiety, and the remaining five replace the hydrogens on the methylene (CH₂CH₂) group of the ethyl moiety []. This specific deuteration pattern minimizes interference with NMR signals while maintaining the overall chemical properties of the molecule.


Chemical Reactions Analysis

Synthesis

The specific synthesis process for ethyl acetate-d8 is not readily available in scientific literature as it's a commercially produced compound. However, the general synthesis of ethyl acetate involves the reaction between acetic acid and ethanol in the presence of an acid catalyst []. Presumably, a similar process can be adapted using isotopically enriched acetic acid with deuterium at the desired positions.

Decomposition

Ethyl acetate can hydrolyze in water to form acetic acid and ethanol. However, the presence of deuterium is unlikely to significantly alter this decomposition pathway [].

Relevant reactions

Due to its function as a solvent, ethyl acetate-d8 is not typically involved in specific chemical reactions within an NMR experiment. It acts as a medium for dissolving the sample of interest, allowing for better observation of the sample's NMR signals.


Physical And Chemical Properties Analysis

  • Melting Point: -84 °C (literature) [].
  • Boiling Point: 77 °C (literature) [].
  • Solubility: Miscible with most organic solvents, slightly soluble in water [].
  • Stability: Stable under recommended storage conditions (room temperature) [].
  • Density and Refractive Index: Data not readily available in scientific literature for ethyl acetate-d8 specifically.

Note

The provided melting and boiling point data is likely similar to those of standard ethyl acetate due to the minimal impact of deuterium substitution.

Mechanism of Action (Not Applicable)

Ethyl acetate-d8 does not have a specific mechanism of action in biological systems. Its primary function is as an inert solvent for NMR spectroscopy.

  • Flammability: Flammable liquid []. Always handle with appropriate fire safety precautions.
  • Toxicity: Limited data available on the specific toxicity of ethyl acetate-d8. It is likely similar to standard ethyl acetate, which has moderate toxicity upon ingestion or inhalation. Always handle according to laboratory safety guidelines and wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working with this compound.
  • Reactivity: Can react violently with strong oxidizing agents []. Store away from incompatible chemicals.

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

(~2~H_5_)Ethyl (~2~H_3_)acetate

Dates

Modify: 2023-08-15

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